5-Chloro-6-isopropoxypyridine-3-boronic acid
Description
Structural Identification and Nomenclature
This compound possesses a well-defined molecular structure characterized by the molecular formula C8H11BClNO3 and a molecular weight of 215.44 grams per mole. The compound features a pyridine ring system with precise substitution at three distinct positions: a boronic acid group at the 3-position, a chlorine atom at the 5-position, and an isopropoxy group at the 6-position. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating the compound as (5-chloro-6-propan-2-yloxypyridin-3-yl)boronic acid, which accurately reflects the complete substitution pattern.
The structural arrangement places the boronic acid functionality at the meta position relative to the nitrogen atom in the pyridine ring, while the chlorine and isopropoxy substituents occupy adjacent positions. This specific substitution pattern creates a unique electronic environment that influences the compound's reactivity profile. The canonical simplified molecular input line entry system representation appears as B(C1=CC(=C(N=C1)OC(C)C)Cl)(O)O, providing a standardized method for computational and database applications.
Chemical Abstracts Service has assigned the registry number 1150114-69-4 to this compound, ensuring unambiguous identification in chemical literature and commercial databases. The structural features combine to create a molecule that exhibits the characteristic Lewis acid behavior of boronic acids while incorporating the electronic effects of both electron-withdrawing chlorine and electron-donating alkoxy substituents. This combination results in a compound with distinctive physicochemical properties that differentiate it from other pyridinylboronic acid derivatives.
The three-dimensional molecular geometry reflects the typical trigonal planar arrangement around the boron center, consistent with other boronic acid structures. The presence of both electronegative and electropositive substituents on the pyridine ring creates an asymmetric electron distribution that may influence binding interactions and catalytic behavior. The isopropoxy group introduces steric bulk that can affect molecular recognition processes and conformational preferences.
Historical Context in Boronic Acid Research
The development of boronic acid chemistry traces its origins to the pioneering work of Edward Frankland in 1860, who first reported the preparation and isolation of a boronic acid through a two-stage synthetic process. Frankland's synthesis involved the reaction of diethylzinc with triethyl borate to produce triethylborane, which subsequently underwent atmospheric oxidation to yield ethylboronic acid. This foundational discovery established the framework for understanding organoboron chemistry and laid the groundwork for the extensive development of boronic acid derivatives that followed.
The historical progression of boronic acid research experienced significant acceleration during the latter half of the twentieth century, particularly with the development of palladium-catalyzed cross-coupling reactions. The seminal contributions of Akira Suzuki and Norio Miyaura in developing the Suzuki-Miyaura coupling reaction transformed boronic acids from laboratory curiosities into essential synthetic building blocks. This transformation occurred when researchers recognized that boronic acids could serve as effective nucleophilic partners in transition metal-catalyzed carbon-carbon bond formation, revolutionizing synthetic organic chemistry.
The increasing sophistication of boronic acid chemistry led to the systematic exploration of heterocyclic boronic acids, including pyridinylboronic acid derivatives. Research efforts focused on understanding how various substituents on the pyridine ring influence the electronic properties and reactivity of the boronic acid functionality. Studies revealed that the position and nature of substituents significantly affect the acidity, stability, and catalytic behavior of pyridinylboronic acids, with implications for their synthetic utility and biological activity.
Within the context of this historical development, chlorinated pyridinylboronic acids emerged as particularly interesting compounds due to the electron-withdrawing nature of chlorine substituents and their influence on boronic acid reactivity. The incorporation of additional functional groups, such as alkoxy substituents, represents a more recent development in the field, reflecting the ongoing efforts to fine-tune the properties of boronic acid derivatives for specific applications. The synthesis and characterization of compounds like this compound exemplify the current state of boronic acid research, where complex substitution patterns are designed to achieve desired reactivity profiles.
Positional Isomerism in Chlorinated Pyridinylboronic Acids
The systematic variation of substitution patterns in chlorinated pyridinylboronic acids reveals the profound influence of positional isomerism on molecular properties and chemical behavior. Multiple isomeric forms exist within this compound class, each exhibiting distinct characteristics based on the relative positions of the chlorine atom, boronic acid group, and additional substituents on the pyridine ring. The available structural data demonstrates the diversity achievable through different substitution arrangements and highlights the importance of precise positional control in synthetic design.
Comparative analysis of related compounds reveals several distinct isomeric arrangements. The compound 5-chloro-6-isopropylpyridine-3-boronic acid, which differs from the target compound by having an isopropyl group instead of an isopropoxy group at the 6-position, maintains the same substitution pattern for the chlorine and boronic acid functionalities. This structural variant possesses the molecular formula C8H11BClNO2 and a molecular weight of 199.44 grams per mole, illustrating how a single oxygen atom insertion significantly affects molecular properties.
Alternative substitution patterns include 2-chloro-6-isopropylpyridine-3-boronic acid, which repositions the chlorine atom from the 5-position to the 2-position while maintaining the isopropyl group at the 6-position. This isomer exhibits the same molecular formula as the isopropyl variant but demonstrates different electronic properties due to the altered chlorine position relative to the nitrogen atom and boronic acid functionality. The Chemical Abstracts Service registry number 1003043-37-5 distinguishes this isomer from other related compounds.
Table 1: Structural Comparison of Chlorinated Pyridinylboronic Acid Isomers
| Compound Name | Chlorine Position | Additional Substituent | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|---|
| This compound | 5 | 6-Isopropoxy | C8H11BClNO3 | 215.44 | 1150114-69-4 |
| 5-Chloro-6-isopropylpyridine-3-boronic acid | 5 | 6-Isopropyl | C8H11BClNO2 | 199.44 | 2225176-53-2 |
| 6-Chloro-5-isopropylpyridine-3-boronic acid | 6 | 5-Isopropyl | C8H11BClNO2 | 199.44 | 2225178-54-9 |
| 2-Chloro-6-isopropylpyridine-3-boronic acid | 2 | 6-Isopropyl | C8H11BClNO2 | 199.44 | 1003043-37-5 |
The positional variations extend beyond simple alkyl and alkoxy substitutions to include other halogen combinations. The compound 5-chloro-6-fluoropyridine-3-boronic acid represents another isomeric possibility, incorporating fluorine as an additional halogen substituent. This compound exhibits the molecular formula C5H4BClFNO2 and a molecular weight of 175.353 grams per mole, demonstrating how halogen substitution patterns can create diverse molecular architectures within the chlorinated pyridinylboronic acid family.
Electronic effects play a crucial role in differentiating these positional isomers. Nuclear magnetic resonance studies of pyridyl boronic acids have revealed that substituent positioning significantly influences the equilibrium between neutral boronic acid forms and zwitterionic boronate species. Research indicates that the electron-withdrawing chlorine substituent affects the basicity of the pyridine nitrogen and the Lewis acidity of the boron center, with these effects varying depending on the chlorine position relative to other functional groups. The formation of zwitterionic species through amphoteric capture of autoionized water at the basic nitrogen and Lewis acidic boron centers demonstrates the complex electronic interactions within these molecules.
The diversity of substitution patterns available in chlorinated pyridinylboronic acids provides synthetic chemists with a range of electronic and steric environments for specific applications. Each positional isomer offers unique reactivity characteristics that can be exploited for selective transformations or targeted molecular recognition processes. The systematic understanding of these structural relationships enables rational design approaches for developing new compounds with desired properties within this important class of organoboron molecules.
Properties
IUPAC Name |
(5-chloro-6-propan-2-yloxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BClNO3/c1-5(2)14-8-7(10)3-6(4-11-8)9(12)13/h3-5,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUBGVPFZYGJSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OC(C)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675116 | |
| Record name | {5-Chloro-6-[(propan-2-yl)oxy]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-69-4 | |
| Record name | B-[5-Chloro-6-(1-methylethoxy)-3-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {5-Chloro-6-[(propan-2-yl)oxy]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Analysis
Biochemical Properties
5-Chloro-6-isopropoxypyridine-3-boronic acid plays a significant role in biochemical reactions due to its ability to form stable complexes with diols and other molecules containing hydroxyl groups. This property is particularly useful in the inhibition of serine proteases, where the boronic acid moiety interacts with the active site serine residue, forming a reversible covalent bond. Additionally, this compound can interact with enzymes involved in metabolic pathways, such as kinases and phosphatases, by mimicking the transition state of their substrates.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by inhibiting key enzymes, leading to altered gene expression and cellular metabolism. For instance, in cancer cells, this compound has been shown to inhibit proteasome activity, resulting in the accumulation of misfolded proteins and subsequent cell death. Moreover, this compound can modulate the activity of kinases, affecting cell proliferation and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of serine proteases by forming a reversible covalent bond with the active site serine residue. This interaction prevents the enzyme from catalyzing its substrate, thereby inhibiting its activity. Additionally, this compound can bind to the active sites of kinases and phosphatases, mimicking the transition state of their substrates and inhibiting their activity. These interactions lead to changes in gene expression and cellular signaling pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its effectiveness in biochemical assays. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to moisture and light. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting proteasome activity and altering gene expression. Its effectiveness may diminish over time due to degradation.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effect without causing adverse reactions.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as kinases and phosphatases. This compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels. For example, the inhibition of proteasome activity by this compound can result in the accumulation of ubiquitinated proteins, affecting protein turnover and cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can localize to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, this compound can localize to the nucleus, where it can interact with transcription factors and influence gene expression. Additionally, its localization to the cytoplasm allows it to interact with cytoplasmic enzymes and signaling molecules.
Biological Activity
5-Chloro-6-isopropoxypyridine-3-boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and biological activity. This compound exhibits significant interactions with various enzymes, particularly serine proteases, making it a candidate for further research in drug development and therapeutic applications.
This compound primarily acts as an inhibitor of serine proteases. It forms reversible covalent bonds with the active site serine residue of these enzymes, which impacts various cellular processes, including signaling pathways and gene expression. The compound's stability under laboratory conditions enhances its utility in biochemical assays, although it may degrade when exposed to moisture and light.
Biological Activity
Research indicates that this compound influences metabolic pathways and can alter gene expression through its enzymatic interactions. Its biological effects are dose-dependent, demonstrating efficacy at low concentrations while maintaining low toxicity levels.
Case Studies
- Inhibition of Serine Proteases : In vitro studies have shown that this compound effectively inhibits serine proteases, leading to altered cellular signaling pathways. This inhibition can have implications for diseases where protease activity is dysregulated .
- Cellular Metabolism : The compound has been observed to modulate metabolic pathways in cellular models, affecting processes such as inflammation and cell proliferation.
Comparative Analysis with Similar Compounds
The following table summarizes the properties of similar compounds that share structural characteristics with this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Chloro-6-isopropylpyridine-3-boronic acid | CHBClNO | Different chlorine position; similar reactivity |
| 5-Bromo-6-isopropoxypyridine-3-boronic acid | CHBBrNO | Bromine substitution; altered reactivity |
| 5-Chloro-6-propoxypyridine-3-boronic acid | CHBClNO | Propoxy group instead of isopropoxy |
These compounds exhibit unique properties that may influence their reactivity and biological activity due to variations in substituents on the pyridine ring.
Applications in Research and Industry
This compound has diverse applications in both academic research and industry:
- Medicinal Chemistry : As a potential building block for drug development targeting protease-related diseases.
- Organic Synthesis : Utilized in Suzuki-Miyaura coupling reactions to form complex organic molecules.
- Material Science : Investigated for its potential use in developing novel materials due to its boronic acid functionality .
Scientific Research Applications
Organic Synthesis
5-Chloro-6-isopropoxypyridine-3-boronic acid is primarily utilized as a key reagent in Suzuki-Miyaura coupling reactions, which are essential for synthesizing biaryl compounds. These reactions allow for the formation of carbon-carbon bonds, enabling the construction of complex organic molecules.
Key Features:
- Reactivity : The boronic acid group can participate in various coupling reactions.
- Stability : The compound exhibits stability under laboratory conditions, making it suitable for use in synthetic protocols.
Medicinal Chemistry
In medicinal chemistry, this compound has garnered attention due to its potential as an enzyme inhibitor and its role in developing biologically active molecules.
Applications:
- Enzyme Inhibition : It has been shown to inhibit serine proteases by forming reversible covalent bonds with the active site serine residue, impacting cellular processes such as signaling pathways and gene expression.
- Anticancer Activity : Derivatives of pyridinylboronic acids, including this compound, have demonstrated the ability to induce apoptosis in cancer cells and inhibit cell proliferation.
Biochemical Research
The compound's interactions with various biological targets make it valuable in biochemical research.
Mechanisms of Action:
- Cellular Metabolism : Influences metabolic pathways and alters gene expression through its enzymatic interactions.
- Low Toxicity : Exhibits efficacy at low concentrations while maintaining low toxicity levels.
Case Studies
| Study | Findings |
|---|---|
| Study on Anticancer Activity | Demonstrated that this compound derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. |
| Enzyme Inhibition Research | Showed that the compound effectively inhibits serine proteases, impacting various signaling pathways critical for cellular function. |
| Biochemical Assay Stability | Confirmed that the compound remains stable under standard laboratory conditions, although it may degrade when exposed to moisture and light. |
Industrial Applications
The compound is also explored for its utility in producing agrochemicals and other industrial chemicals due to its reactivity and stability.
Potential Uses:
- Development of new agrochemicals that target specific pests or diseases.
- Synthesis of industrial chemicals that require robust intermediates.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- A pyridine ring substituted with chlorine (Cl) at position 5, isopropoxy (-OCH(CH₃)₂) at position 6, and a boronic acid (-B(OH)₂) group at position 2. The isopropoxy group introduces steric bulk, influencing reactivity and solubility.
Comparison with Structural Analogs
Substituent Variations in Alkoxy-Substituted Pyridine Boronic Acids
Key Observations :
- Steric Effects : Isopropoxy substituents reduce reaction rates in Suzuki-Miyaura couplings compared to ethoxy analogs due to hindered access to the boronic acid group .
- Solubility: Ethoxy derivatives exhibit better solubility in ethanol and THF, while isopropoxy analogs require DMSO or DMF for dissolution .
Halogen and Functional Group Modifications
Key Observations :
Aromatic and Heterocyclic Modifications
Key Observations :
- Aromatic Bulk : Chlorophenyl-substituted analogs (e.g., 5-Chloro-6-(2-chlorophenyl)pyridine-3-boronic acid) face challenges in cross-coupling due to steric hindrance but are valuable in synthesizing polyaromatic systems .
- Fluorine Effects : Fluorinated derivatives (e.g., 6-Chloro-5-fluoropyridine-3-boronic acid) improve drug-like properties but require precise reaction conditions to avoid deboronation .
Reactivity in Suzuki-Miyaura Coupling
Preparation Methods
Starting Material Preparation
The synthesis usually begins with a 5-chloro-6-isopropoxypyridine derivative. This precursor can be prepared by selective alkoxylation of a 5-chloropyridin-6-ol or via halogenation of an isopropoxypyridine.
Metalation Step
- The 3-position of the pyridine ring is metalated using a Grignard reagent or lithium-halogen exchange.
- A Grignard reagent complexed with lithium chloride is often employed to enhance reactivity and selectivity.
- Typical conditions involve the use of magnesium or lithium reagents at temperatures ranging from 25°C to 50°C.
- The reaction time for metalation is approximately 1 to 5 hours, depending on the reagent and scale.
Boronation Step
- The metalated intermediate is reacted with a boron source such as trimethyl borate (B(OMe)3) or boron trioxide (B2O3).
- This step is carried out under inert atmosphere to prevent oxidation.
- The reaction proceeds at room temperature or slightly elevated temperatures (25–50°C) for several hours.
- Hydrolysis during work-up converts the boronate ester intermediate into the free boronic acid.
Purification
- The crude product is purified by recrystallization or chromatography.
- Typical solvents include ethyl acetate, methanol, or mixtures thereof.
- Purity is generally assessed by HPLC, with typical purities around 94% to >99% achievable.
Representative Reaction Conditions and Yields
| Step | Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Metalation | Grignard reagent (Mg/LiCl complex) | 25–50°C | 1–5 hours | 89–92 | Use 1.3–1.35 equiv. of Grignard reagent |
| Boronation | Reaction with trimethyl borate or B2O3 | 25–50°C | Several hours | >99 | Inert atmosphere, followed by hydrolysis |
| Work-up & Purification | Extraction, recrystallization or chromatography | Ambient | Variable | — | HPLC purity typically 94–99% |
Research Findings and Optimization Notes
- The use of lithium chloride complexes in the Grignard reagent enhances the metalation efficiency and selectivity at the 3-position of the pyridine ring, minimizing side reactions and improving yield.
- Operating the metalation and coupling steps at moderate temperatures (25–50°C) allows a one-pot synthesis approach, reducing the need for intermediate isolation and simplifying the process.
- The chlorine substituent at the 5-position increases the electrophilicity of the pyridine ring, which can facilitate nucleophilic substitution reactions but requires careful control to avoid unwanted side reactions.
- The isopropoxy group at the 6-position contributes to the compound's polarity and solubility profile, which influences purification strategies.
- The boronic acid group is sensitive to moisture and light; thus, the final product should be stored under dry and dark conditions to maintain stability.
- Typical HPLC purity of the isolated compound ranges from 94% to over 99%, indicating high-quality synthesis suitable for research and pharmaceutical applications.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting material | 5-Chloro-6-isopropoxypyridine |
| Metalation reagent | Grignard reagent (Mg/LiCl complex) |
| Boron source | Trimethyl borate or boron trioxide |
| Reaction atmosphere | Inert (nitrogen or argon) |
| Temperature range | 25–50°C |
| Reaction time | Metalation: 1–5 h; Boronation: several hours |
| Purification methods | Recrystallization, chromatography |
| Typical yield | 89–92% (metalation step), >99% (boronation step) |
| Product purity (HPLC) | 94–99% |
| Stability considerations | Sensitive to moisture and light; store dry and dark |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 5-chloro-6-isopropoxypyridine-3-boronic acid, and how do structural analogs inform its synthetic pathway?
- Methodological Answer : Synthesis typically involves halogenation and boronation steps. For example, intermediates like 5-chloro-6-hydroxynicotinic acid ( ) may undergo isopropoxylation followed by Miyaura borylation. Structural analogs, such as 6-chloro-5-methylpyridine-3-boronic acid (CAS 1003043-40-0, ), suggest that regioselectivity in halogenation can be controlled using directing groups. Purity (>97% via HPLC, ) is maintained via column chromatography and recrystallization in polar aprotic solvents.
Q. How should researchers assess the stability of this compound during storage and handling?
- Methodological Answer : Boronic acids are prone to protodeboronation under acidic or humid conditions. Storage at 0–6°C in inert atmospheres (e.g., argon, ) is critical. Stability can be monitored via periodic NMR (e.g., loss of boronic acid peaks at δ ~8–9 ppm) or HPLC (). For hygroscopic batches, lyophilization is recommended.
Q. Which analytical techniques are most reliable for characterizing purity and structure?
- Methodological Answer :
- HPLC : Quantifies purity (>97% in commercial batches, ). Use C18 columns with acetonitrile/water gradients.
- NMR : Confirm substitution patterns (e.g., isopropoxy protons at δ ~1.3 ppm as a doublet, aromatic protons in pyridine ring).
- Mass Spectrometry : ESI-MS in negative ion mode to detect [M-H]⁻ peaks (theoretical MW: ~215.5 g/mol).
Advanced Research Questions
Q. How do electronic effects of the chloro and isopropoxy substituents influence Suzuki-Miyaura cross-coupling efficiency?
- Methodological Answer : The electron-withdrawing chloro group activates the boronic acid toward coupling, while the bulky isopropoxy group may sterically hinder reactions. To optimize:
- Use Pd catalysts with bulky ligands (e.g., SPhos) to mitigate steric effects.
- Adjust base strength (e.g., K2CO3 vs. Cs2CO3) to balance reaction rate and by-product formation ( ).
- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) or LC-MS for intermediate detection.
Q. What strategies resolve contradictions in reported reactivity data across different boronic acid analogs?
- Methodological Answer : Contradictions often arise from variations in purity, solvent systems, or catalyst batches. For example:
- Reproduce reactions using standardized conditions (e.g., anhydrous solvents, ).
- Cross-validate results with structurally defined analogs like 2-fluoro-6-hydroxyphenylboronic acid (CAS 1256345-60-4, ).
- Use computational modeling (DFT) to predict electronic effects of substituents ( ).
Q. How can researchers minimize protodeboronation during multistep syntheses?
- Methodological Answer :
- Temperature Control : Keep reactions below 40°C ( ).
- pH Adjustment : Maintain neutral to slightly basic conditions (pH 7–8) with buffers like phosphate.
- Protecting Groups : Temporarily mask the boronic acid with diethanolamine or pinacol esters ( ).
Data Analysis and Experimental Design
Q. What computational tools aid in predicting the reactivity of this compound in catalytic cycles?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software to model transition states (e.g., Pd oxidative addition steps).
- Molecular Dynamics : Simulate steric interactions of the isopropoxy group in docking studies ( ).
- SAR Studies : Compare with analogs like 6-hydroxy-3-pyridineboronic acid ( ) to establish structure-activity relationships.
Q. How should researchers design control experiments to validate catalytic efficiency in cross-coupling reactions?
- Methodological Answer :
- Negative Controls : Omit catalyst or boronic acid to confirm coupling dependency.
- Isotopic Labeling : Use deuterated substrates (e.g., D8-THF) to trace reaction pathways via GC-MS.
- By-Product Analysis : Identify protodeboronation or homocoupling by-products via LC-MS ().
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
